molecular formula C18H18F2N2O B6021548 N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

Cat. No. B6021548
M. Wt: 316.3 g/mol
InChI Key: XGEGJNBSBFVLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is commonly referred to as JNJ-26489112 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

JNJ-26489112 acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. The channel is involved in the transmission of pain signals and is therefore a target for the development of analgesic drugs. JNJ-26489112 blocks the activation of TRPV1 by binding to a specific site on the channel.
Biochemical and Physiological Effects
JNJ-26489112 has been shown to reduce pain behavior in animal models of chronic pain. The compound has also been found to reduce anxiety-like behavior and improve depressive-like behavior in preclinical studies. The biochemical and physiological effects of JNJ-26489112 are thought to be mediated by its selective antagonism of TRPV1.

Advantages and Limitations for Lab Experiments

JNJ-26489112 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. The compound is also stable under normal laboratory conditions. However, JNJ-26489112 has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be expensive to purchase from commercial suppliers.

Future Directions

There are several future directions for the study of JNJ-26489112. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential therapeutic applications of JNJ-26489112 in other conditions, such as anxiety and depression. The compound could also be studied in combination with other drugs to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of JNJ-26489112 could be further investigated to optimize dosing regimens for potential clinical use.
Conclusion
In conclusion, JNJ-26489112 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the TRPV1 channel and has been found to exhibit potent analgesic effects in animal models of chronic pain. The compound has also been shown to have anxiolytic and antidepressant effects in preclinical studies. While the results of clinical trials have been mixed, JNJ-26489112 remains an important target for the development of novel analgesic drugs.

Synthesis Methods

The synthesis of JNJ-26489112 involves the reaction of 2,4-difluoroaniline with 3-methylphenylacetic acid to form the corresponding amide. The amide is then reacted with pyrrolidine to form the final product, N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis process is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

JNJ-26489112 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic effects in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been tested in clinical trials for the treatment of chronic pain, but the results have been mixed.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c1-12-4-2-5-13(10-12)17-6-3-9-22(17)18(23)21-16-8-7-14(19)11-15(16)20/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEGJNBSBFVLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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